methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate
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Overview
Description
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a pyran ring, a trifluoromethanesulfonyloxy group, and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate typically involves the reaction of a suitable pyran derivative with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyran ring can be oxidized to form more complex oxygen-containing compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Various substituted pyran derivatives.
Reduction: Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-methanol.
Oxidation: Oxidized pyran derivatives with additional functional groups.
Scientific Research Applications
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving pyran derivatives.
Medicine: Potential precursor for the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyloxy group is a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: A strong methylating agent used in organic synthesis.
Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group.
Trimethyloxonium tetrafluoroborate: Another strong methylating agent with different reactivity.
Uniqueness
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is unique due to its combination of a pyran ring and a trifluoromethanesulfonyloxy group, providing distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O6S/c1-15-7(12)5-4-16-3-2-6(5)17-18(13,14)8(9,10)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQONTJRHKVETCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCOC1)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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